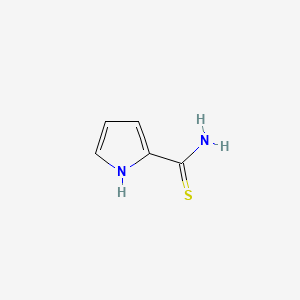

1H-Pyrrole-2-carbothioamide

Description

1H-Pyrrole-2-carbothioamide is a heterocyclic compound featuring a pyrrole ring substituted with a thioamide (-SCONH₂) group at the 2-position. The thioamide group introduces distinct reactivity compared to oxygen-containing analogs (e.g., amides or carboxylic acids), such as altered hydrogen-bonding capacity, solubility, and metabolic stability .

Properties

IUPAC Name |

1H-pyrrole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-5(8)4-2-1-3-7-4/h1-3,7H,(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEMJZMJDZLKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of ethoxycarbonylpyrrole-2-thiocarboxamide with sodium hydroxide, which yields the desired compound . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water has been reported to facilitate the synthesis of N-substituted pyrroles under mild conditions .

Chemical Reactions Analysis

1H-Pyrrole-2-carbothioamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Copper(II) catalysts and air.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products:

Oxidation: Oxidized pyrrole derivatives.

Reduction: Reduced pyrrole derivatives.

Substitution: N-substituted pyrroles.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

1H-Pyrrole-2-carbothioamide serves as an essential building block in the synthesis of more complex heterocyclic compounds. It is particularly useful in the development of pyrrole derivatives that can exhibit unique chemical properties and biological activities. The compound can undergo various chemical reactions, such as oxidation and substitution, which facilitate the creation of diverse chemical entities .

Reactions and Mechanisms

The compound can be synthesized through the reaction of pyrrole with isopropyl isothiocyanate. This process typically involves solvents like dichloromethane and catalysts such as triethylamine. The resulting compound can participate in oxidation reactions to form sulfoxides or sulfones and reduction reactions yielding amines .

Biological Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. Studies have shown that derivatives of pyrrole compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of pyrrole-2-carboxamide derivatives were synthesized and evaluated for their antibacterial efficacy, with some showing minimum inhibitory concentration values as low as 1.05 μg/mL .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. It may inhibit specific molecular pathways involved in cell proliferation and survival, particularly through its interaction with kinases like ERK5. Inhibitors derived from pyrrole structures have been developed to target this pathway, showing promising results in preclinical models .

Medicinal Chemistry

Therapeutic Agent Development

Ongoing research focuses on the potential therapeutic applications of this compound in drug development. Its ability to modulate enzyme activity makes it a candidate for developing new drugs targeting various diseases, including cancer and infectious diseases. The optimization of its pharmacokinetic properties has led to the identification of derivatives with improved bioavailability and selectivity .

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in the production of specialty chemicals, including polymers and dyes. Its unique chemical structure allows for modifications that enhance the properties of final products, making it valuable in materials science .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, forming complexes with metal ions such as nickel(II), which can then participate in various biochemical processes . The compound’s structure allows it to engage in hydrogen bonding and other interactions that influence its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

The substitution of the pyrrole ring with different functional groups significantly impacts chemical behavior. Below is a comparative analysis based on evidence:

Spectroscopic and Computational Insights

NMR Characterization

highlights the importance of NMR in distinguishing isomers of N-(pyridin-2-yl)hydrazinecarbothioamide. For 1H-Pyrrole-2-carbothioamide, the thioamide group would produce distinct ¹H and ¹³C NMR signals due to sulfur’s electronegativity and resonance effects, differing from carboxylic acid derivatives .

Computational Studies

Density-functional theory (DFT) methods, such as Becke’s hybrid functionals () and the Lee-Yang-Parr correlation functional (), have been used to model electronic properties of similar compounds. These methods could predict the target compound’s stability, charge distribution, and reactivity. For example:

- Exact Exchange Contributions : Becke’s work demonstrates that including exact exchange improves thermochemical accuracy, which may aid in modeling thioamide interactions .

- Correlation Energy : The Colle-Salvetti formula (adapted by Lee-Yang-Parr) could estimate correlation energies for this compound, guiding synthetic optimization .

Biological Activity

1H-Pyrrole-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The general formula for this compound is . Its unique structure contributes to its biological activity, particularly in inhibiting various enzymes and interacting with biological targets.

The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:

- Inhibition of Enzymes : Studies have shown that derivatives of pyrrole-2-carbothioamide can inhibit key enzymes such as adenylyl cyclase in Giardia lamblia, suggesting potential applications in treating parasitic infections .

- Antimicrobial Activity : Research indicates that pyrrole derivatives exhibit potent anti-tubercular activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. The mechanism involves targeting mycobacterial membrane proteins, leading to the disruption of mycolic acid biosynthesis .

Biological Activity Data

Table 1 summarizes the biological activities and IC50 values of various derivatives of this compound against different pathogens:

| Compound Name | Pathogen | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Pyrrole-2-carboxamide | M. tuberculosis | <0.016 | Inhibition of MmpL3 |

| N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide | G. lamblia | 5.0 | Inhibition of adenylyl cyclase |

| Fused pyrroles | Pro-inflammatory cytokines | Varies | Inhibition of COX-2 |

Case Study 1: Anti-Tuberculosis Activity

A study conducted by Zhao et al. highlighted the design and synthesis of pyrrole-2-carboxamide derivatives. Compound 32 demonstrated remarkable anti-TB activity with an MIC value below 0.016 μg/mL and minimal cytotoxicity (IC50 > 64 μg/mL). This compound also showed stability in microsomal assays and did not significantly inhibit the hERG K+ channel, indicating a favorable safety profile for further development .

Case Study 2: Giardia Inhibition

A derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide was developed as an inhibitor for adenylyl cyclase in Giardia lamblia. This compound exhibited competitive inhibition with an IC50 value indicating effective inhibition compared to standard references . The findings underscore the potential for developing new treatments for giardiasis using pyrrole-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.